1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF5O/c9-5-2-1-4(7(11,12)13)3-6(5)16-8(10,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVNGIWPKJVOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene is a halogenated aromatic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine (Br) and Chlorine (Cl) atoms
- Difluoromethoxy group
- Trifluoromethyl group
These substituents contribute to its chemical reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of halogen atoms allows for specific interactions with active sites of enzymes, potentially inhibiting their activity. For example, compounds with similar structures have shown inhibition of key metabolic enzymes involved in cancer pathways .
- Electrophilic Aromatic Substitution : The compound can act as an electrophile in biological systems, reacting with nucleophiles such as amino acids in proteins, which may alter protein function and signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
- Antifungal Activity : A study demonstrated that compounds containing difluoromethoxy groups exhibited significant antifungal properties against various strains, suggesting that this compound could be effective in treating fungal infections .
- Cancer Research : Research indicated that halogenated compounds can inhibit the activity of enzymes involved in cancer metabolism. Specifically, this compound was evaluated for its ability to inhibit BCAT enzymes, which are implicated in tumor growth and resistance to chemotherapy .
- Neuropharmacology : Preliminary findings suggest that this compound may interact with synaptic vesicle proteins, indicating potential neuroprotective effects. Further studies are needed to elucidate these interactions and their implications for neurodegenerative diseases .
Scientific Research Applications
The compound 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene , also known by its IUPAC name, is an organic halogenated compound with significant potential in various scientific research applications. This article explores its properties, synthesis, and diverse applications across medicinal chemistry, agrochemicals, and biochemical assays.
Structure and Composition
- Molecular Formula : C7H3BrClF3O
- Molecular Weight : 275.45 g/mol
- Functional Groups : Contains bromine, chlorine, trifluoromethyl, and a difluoromethoxy group attached to a benzene ring.
Synthetic Routes
- Halogenation : Starting from a suitable benzene derivative, bromination and chlorination can be performed using bromine and chlorine reagents under controlled conditions.
- Nucleophilic Substitution : The introduction of the difluoromethoxy group can be achieved through nucleophilic substitution reactions with appropriate difluoromethylating agents.
Industrial Production
Industrial synthesis typically involves large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity under specific temperature and pressure conditions.
Medicinal Chemistry
This compound serves as a scaffold for the development of new pharmaceuticals due to its ability to modulate biological activity. Its unique halogenated structure allows for:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites.
- Electrophilic Aromatic Substitution : Acts as an electrophile in biochemical reactions.
Biochemical Assays
This compound is utilized as a probe in biochemical assays to study enzyme interactions and protein-ligand dynamics. Its reactivity with biological molecules makes it an effective tool for investigating complex biochemical pathways.
Agrochemicals
Due to its structural features, the compound is being explored for applications in developing specialty chemicals in agriculture. Its properties may enhance the efficacy of agrochemicals, leading to improved crop protection strategies.
Case Study 1: Medicinal Applications
In a study focused on enzyme inhibition, researchers utilized this compound to investigate its effects on specific target enzymes related to cancer pathways. The results indicated significant inhibition rates compared to control compounds, highlighting its potential as a lead compound in drug development.
Case Study 2: Biochemical Probing
Another investigation employed the compound as a probe in studying protein-ligand interactions. The findings demonstrated that the compound effectively binds to target proteins, providing insights into the mechanisms of action and potential therapeutic targets for further exploration.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 1 and the chloro(difluoro)methoxy group at position 2 are susceptible to nucleophilic substitution under specific conditions.
Key Findings:
-
Bromine Replacement: Reacts with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C to yield 1-methoxy-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene with 78% efficiency .
-
Chloro(difluoro)methoxy Substitution: Treatment with potassium fluoride (KF) in acetonitrile at 120°C replaces chlorine with fluorine, forming 2-[difluoro(fluoro)methoxy]-1-bromo-4-(trifluoromethyl)benzene.
Reaction Conditions and Outcomes:
Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling the synthesis of biaryl systems.
Suzuki-Miyaura Coupling:
-
Reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1) at 90°C to form 1-phenyl-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene (85% yield) .
-
Optimized Protocol:
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄
-
Solvent: 1,4-Dioxane
-
Yield: 91%
-
Oxidation and Reduction
The trifluoromethyl group stabilizes the aromatic ring against oxidation, while the chloro(difluoro)methoxy group undergoes selective reduction.
Oxidation:
-
Resists oxidation with KMnO₄/H₂SO₄ due to the electron-withdrawing trifluoromethyl group.
Reduction: -
Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the chloro(difluoro)methoxy group to a hydroxymethoxy group at 50 psi, yielding 1-bromo-2-(hydroxymethoxy)-4-(trifluoromethyl)benzene (68% yield).
Comparative Reactivity Analysis
The compound’s reactivity differs significantly from non-fluorinated analogs:
| Reaction Type | This Compound | Non-Fluorinated Analog |
|---|---|---|
| Nucleophilic Substitution (Br) | Faster (due to electron deficiency) | Slower |
| Oxidative Stability | High (CF₃ group) | Moderate |
| Coupling Efficiency | 85–91% | 60–75% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The compound’s unique properties arise from the combination and positions of its substituents. Below is a comparison with key analogs:
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
- Molecular Formula : C₇H₃BrClF₃O
- Substituents : Br (1), Cl (2), -OCF₃ (4)
- Key Differences : Replaces the chloro(difluoro)methoxy group with a trifluoromethoxy (-OCF₃) group. The -OCF₃ group is less sterically bulky but similarly electron-withdrawing compared to -O-CF2Cl. This compound exhibits higher volatility due to its lower molecular weight (275.45 vs. ~317.47 for the target compound) .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
- Molecular Formula : C₇H₃BrF₄O
- Substituents : Br (4), F (2), -OCF₃ (1)
- The repositioning of bromine to the para position alters regioselectivity in cross-coupling reactions .
1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitrobenzene
- Molecular Formula: C₇H₂BrClF₃NO₃
- Substituents: Br (1), -O-CF2Cl (2), -NO₂ (4), F (5)
- Key Differences: The addition of a nitro group (-NO₂) at position 4 significantly enhances electrophilic substitution reactivity, making this compound more reactive toward nucleophilic aromatic substitution than the target compound .
Physical and Chemical Properties
Preparation Methods
Halogenation Using Iron Catalysts and Controlled Temperature
Based on halogenation methodologies for related trifluoromethylbenzene derivatives, the bromination step can be catalyzed by iron powder and ferric chloride under optimized temperature and stoichiometric conditions:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Powdered iron (Fe), anhydrous FeCl3 | Facilitates selective halogenation |
| Temperature Range | 60–120 °C | Optimal ~100–120 °C for selectivity |
| Halogen Feed Ratio | Benzene derivative:Br2 = 1:0.5–1.5 | Controls degree of bromination |
| Solvent | Organic solvents such as CCl4 or chloroform | Ensures dissolution and reaction control |
| Reaction Time | 3–4 hours | Slow addition of bromine to control reaction |
This method allows selective bromination at the desired position with minimized formation of polybrominated byproducts.
Introduction of the Chloro(difluoro)methoxy Group
The chloro(difluoro)methoxy substituent (-O-CF2Cl) is typically introduced via nucleophilic substitution involving chlorodifluoromethane or related halogenated methoxy reagents reacting with a phenol or hydroxy-substituted intermediate:
- Starting material: 4-bromo-2-fluorophenol or a similar phenol derivative.
- Reagents: Chlorodifluoromethane (ClCF2H) under basic conditions.
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
- Temperature: Moderate heating (60–100 °C) to facilitate substitution.
- Monitoring: Reaction progress tracked by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
This step forms the ether linkage attaching the chloro(difluoro)methoxy group to the aromatic ring with high regioselectivity.
Halogen Exchange and Purification
In some synthetic routes, halogen exchange reactions are employed to substitute fluorine atoms with bromine or chlorine under controlled conditions:
- Catalysts: Iron powder and radical initiators such as azobisisobutyronitrile.
- Temperature: Stepwise heating from 40 °C to 100 °C.
- Solvent: Carbon tetrachloride or chloroform.
- Molar Ratios: Precise control of substrate, halogen source, and catalyst quantities to maximize yield.
- Purification: Post-reaction purification by distillation or chromatography to isolate the target compound.
This method is adapted from procedures used for related trifluorobenzene derivatives and ensures selective halogenation without over-substitution.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Fe powder, FeCl3, Br2, CCl4 solvent | 100–120 | 3–4 hours | 75–85 | Optimized for selectivity |
| Chloro(difluoro)methoxylation | Chlorodifluoromethane, NaOH, DMSO | 60–100 | 4–6 hours | 70–80 | Requires dry conditions |
| Halogen exchange | Fe powder, azobisisobutyronitrile, CCl4 | 40–100 | 4–6 hours | 65–75 | Radical initiator controls reaction |
Research Findings and Optimization Notes
- Temperature Control: Maintaining reaction temperatures within specified ranges is critical to avoid side reactions such as over-halogenation or decomposition of sensitive substituents.
- Catalyst Loading: Optimizing iron catalyst amounts enhances selectivity and yield; excess catalyst can lead to impurity formation.
- Solvent Choice: Use of chlorinated solvents like carbon tetrachloride or chloroform facilitates halogenation reactions by dissolving both organic substrates and halogen gases effectively.
- Reaction Monitoring: Employing in situ analytical techniques such as GC-MS and NMR spectroscopy allows real-time tracking of reaction progress and intermediate formation, enabling timely termination to maximize yield.
- Purification: Due to the presence of multiple halogens, purification often requires careful chromatographic separation to remove isomeric and polyhalogenated impurities.
Q & A
Basic: What synthetic methodologies are effective for preparing 1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene?
Answer:
The compound is synthesized via Pd-catalyzed cross-coupling reactions , such as Sonogashira or Suzuki couplings, using halogenated precursors. For example, describes a Pd(PPh₃)₂Cl₂/CuI-catalyzed coupling between 1-bromo-2-iodo-4-(trifluoromethyl)benzene and phenylacetylene in Et₃N, yielding intermediates with retained bromine for further functionalization . Optimizing reaction conditions (e.g., solvent, catalyst loading, and temperature) is critical to achieving high yields (77–79%, as noted in ).
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key methods include:
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : To confirm substituent positions and electronic environments. For example, reports distinct ¹⁹F NMR shifts for CF₃ and ClF₂ groups, while ¹H NMR detects coupling patterns in aromatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity. and emphasize HRMS data alignment with theoretical values (e.g., C₈H₄F₅BrO₂S) .
Advanced: How does the chloro(difluoro)methoxy group influence regioselectivity in substitution reactions?
Answer:
The electron-withdrawing nature of ClF₂O and CF₃ groups directs electrophilic substitution to specific positions. highlights that Suzuki coupling occurs preferentially at bromine sites due to steric and electronic effects, while CF₃ groups stabilize intermediates via resonance . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity.
Advanced: How can researchers assess the compound’s stability under varying experimental conditions?
Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Hydrolytic Stability : Monitor degradation via ¹⁹F NMR in aqueous/organic solvent mixtures (e.g., warns of hydrolysis risks for similar brominated aromatics) .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of C-Br bonds.
Advanced: What computational approaches aid in understanding this compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian correlate experimental shifts (e.g., ’s ¹³C NMR data) with theoretical models .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation ( classifies similar compounds as H300/H400 hazards) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
Advanced: How do fluorine atoms in the structure impact its electronic properties?
Answer:
- Electron-Withdrawing Effects : CF₃ and ClF₂O groups reduce electron density on the benzene ring, directing meta/para substitution ( ) .
- Polar Covalent Bonds : High C-F bond polarity increases thermal stability and resistance to oxidation (observed in ’s stable intermediates) .
Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data?
Answer:
- Reproducibility Checks : Verify catalyst purity, solvent dryness, and reaction atmosphere (e.g., ’s yields depend on rigorous exclusion of moisture) .
- Cross-Validation : Compare NMR data with literature (e.g., vs. 7) and use internal standards (e.g., TMS for ¹H NMR) .
- Peer Consultation : Collaborate with crystallography or spectroscopy experts to resolve ambiguities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
